molecular formula C9H9NO2 B1351081 6-Methoxyoxindole CAS No. 7699-19-6

6-Methoxyoxindole

Cat. No.: B1351081
CAS No.: 7699-19-6
M. Wt: 163.17 g/mol
InChI Key: OXOQGUGIJKUSRP-UHFFFAOYSA-N
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Description

6-Methoxyoxindole is an organic compound with the molecular formula C(_9)H(_9)NO(_2) It is a derivative of oxindole, featuring a methoxy group at the sixth position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methoxyoxindole can be synthesized through several methods. One common approach involves the cyclization of 6-methoxyindole-2-carboxylic acid under acidic conditions. Another method includes the reaction of 6-methoxyindole with an oxidizing agent such as potassium permanganate or chromium trioxide, followed by cyclization.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxyoxindole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 6-methoxyindole-2,3-dione.

    Reduction: Reduction reactions can convert it to 6-methoxyindoline.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products:

    Oxidation: 6-Methoxyindole-2,3-dione.

    Reduction: 6-Methoxyindoline.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Methoxyoxindole has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-methoxyoxindole exerts its effects involves its interaction with specific molecular targets. For instance, it inhibits myeloperoxidase by binding to the active site of the enzyme, thereby preventing the formation of hypochlorous acid, a potent oxidizing agent produced by activated leukocytes . This inhibition can modulate inflammatory responses and has potential therapeutic implications.

Comparison with Similar Compounds

    6-Methoxyindole: Lacks the oxindole structure but shares the methoxy substitution.

    6-Hydroxyoxindole: Similar structure but with a hydroxy group instead of a methoxy group.

    5-Methoxyoxindole: Methoxy group at the fifth position instead of the sixth.

Uniqueness: 6-Methoxyoxindole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methoxy group at the sixth position can affect the compound’s electronic properties and its interaction with biological targets, making it distinct from other oxindole derivatives.

Biological Activity

6-Methoxyoxindole, a derivative of oxindole, has garnered significant attention due to its diverse biological activities. This compound is characterized by the presence of a methoxy group at the 6-position of the oxindole structure, which enhances its pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer potential, anti-inflammatory effects, and other notable biological activities.

Chemical Structure and Properties

This compound can be represented structurally as follows:

C9H9NO2\text{C}_9\text{H}_9\text{N}\text{O}_2

This compound features a bicyclic structure that is pivotal in its interaction with biological targets.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties across various cancer cell lines. Its mechanisms of action include apoptosis induction, inhibition of cell proliferation, and modulation of signaling pathways involved in tumor growth.

Case Studies and Findings

  • Antiproliferative Effects :
    • A study reported that this compound derivatives showed potent antiproliferative activity against several human cancer cell lines, including breast (MCF-7), colon (HCT-15), and lung (A-549) cancers. The IC50 values ranged from 39.7 μM to 46.6 μM depending on the specific derivative tested .
  • Mechanism of Action :
    • The compound was found to inhibit key signaling pathways such as Akt-NFκB, which are crucial for cancer cell survival and proliferation. This inhibition leads to increased apoptosis in cancer cells .
  • Selectivity :
    • Notably, certain derivatives of this compound exhibited selectivity for cancer cells over normal cells, suggesting a favorable therapeutic index .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been studied for its anti-inflammatory properties:

  • COX-2 Inhibition :
    • It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways, thereby reducing inflammatory responses in experimental models .

Other Biological Activities

Beyond anticancer and anti-inflammatory effects, this compound exhibits a range of other biological activities:

  • Antimicrobial Properties :
    • Preliminary studies indicate that this compound may possess antimicrobial activity against various pathogens, although further research is needed to delineate its efficacy and mechanisms .
  • Neuroprotective Effects :
    • Some derivatives have shown promise in neuroprotection, potentially through modulation of oxidative stress pathways .

Summary Table of Biological Activities

Biological ActivityDescriptionReference
AnticancerInduces apoptosis; inhibits proliferation
Anti-inflammatoryInhibits COX-2; reduces inflammation
AntimicrobialActive against various pathogens
NeuroprotectiveModulates oxidative stress

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing 6-Methoxyoxindole?

  • Methodology:

  • Synthesis: Use established organic chemistry methods (e.g., methoxylation of oxindole derivatives under controlled pH and temperature). Include stoichiometric ratios, solvent systems, and reaction time optimization .
  • Characterization: Employ NMR (¹H/¹³C) for structural confirmation, HPLC for purity (>95%), and mass spectrometry for molecular weight validation. For novel derivatives, provide full spectral data and elemental analysis .
    • Key Considerations:
  • Reproducibility requires documenting exact conditions (e.g., inert atmosphere, catalyst load) .
  • Preprint raw spectral data in supplementary materials to enable peer validation .

Q. How should researchers design a literature review to contextualize this compound’s biological activity?

  • Methodology:

  • Use systematic review frameworks (e.g., PRISMA) to identify primary studies from PubMed, SciFinder, and Web of Science. Exclude non-peer-reviewed sources .
  • Map trends: Focus on assays (e.g., kinase inhibition, cytotoxicity), model organisms, and dose-response relationships .
    • Data Table Example:
Biological ActivityAssay TypeModel SystemEC₅₀/IC₅₀ (µM)Reference
AnticancerMTT assayHeLa cells12.3 ± 1.2
Anti-inflammatoryELISARAW 264.78.7 ± 0.9

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodology:

  • Data Triangulation: Compare experimental variables (e.g., cell line passage number, solvent used for compound dissolution) across studies .
  • Meta-Analysis: Apply statistical tools (e.g., random-effects models) to quantify heterogeneity and identify confounding factors (e.g., batch-to-batch purity differences) .
    • Case Study: Discrepancies in IC₅₀ values may arise from using DMSO (>0.1% v/v) altering cell viability; replicate assays with matched solvent controls .

Q. What strategies optimize the reaction yield of this compound derivatives under green chemistry principles?

  • Methodology:

  • DoE (Design of Experiments): Use response surface methodology to test variables (temperature, catalyst type, solvent polarity). Prioritize biodegradable solvents (e.g., cyclopentyl methyl ether) .
  • Analytical Validation: Monitor reaction progress via in-situ FTIR or LC-MS to identify intermediates and byproducts .
    • Example Workflow:

Screen catalysts (e.g., Pd/C vs. CuI) for methoxylation efficiency.

Quantify energy efficiency via E-factor (kg waste/kg product) .

Q. How should researchers document experimental provenance to ensure reproducibility in this compound studies?

  • Methodology:

  • FAIR Principles: Record metadata (e.g., instrument calibration dates, software versions) using electronic lab notebooks .
  • Component Specifications: Detail manufacturers and model numbers for critical equipment (e.g., “Agilent 1260 Infinity HPLC, ZORBAX Eclipse Plus C18 column”) .

Q. Guidelines for Data Reporting

  • Supplementary Materials: Include raw chromatograms, NMR spectra, and computational docking files (e.g., PDB IDs) .
  • Ethical Compliance: Disclose conflicts of interest and data ownership agreements if collaborating with industry .

Properties

IUPAC Name

6-methoxy-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-12-7-3-2-6-4-9(11)10-8(6)5-7/h2-3,5H,4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOQGUGIJKUSRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(=O)N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383153
Record name 6-METHOXYOXINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7699-19-6
Record name 6-METHOXYOXINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxyoxindole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a manner similar to the method described in example 167a, 1-chloro-4-methoxy-2-nitro-benzene (19 g, 0.1 mol) was reacted with dimethyl malonate (16 g, 0.2 mol), NaH and iron power to give 6-methoxy-1,3-dihydro-indol-2-one (3 g, 18%).
Quantity
19 g
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16 g
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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